Udp chloroacetol
Udp chloroacetol
Brand Name:
Vulcanchem
CAS No.:
125303-04-0
VCID:
VC20818864
InChI:
InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1
SMILES:
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O
Molecular Formula:
C12H17ClN2O13P2
Molecular Weight:
494.67 g/mol
Udp chloroacetol
CAS No.: 125303-04-0
Cat. No.: VC20818864
Molecular Formula: C12H17ClN2O13P2
Molecular Weight: 494.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125303-04-0 |
|---|---|
| Molecular Formula | C12H17ClN2O13P2 |
| Molecular Weight | 494.67 g/mol |
| IUPAC Name | [(2R,3S,4R,5R)-2-[(3-chloro-2-oxopropoxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1 |
| Standard InChI Key | SUOHVUDMBFAFKZ-QCNRFFRDSA-N |
| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
| SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator